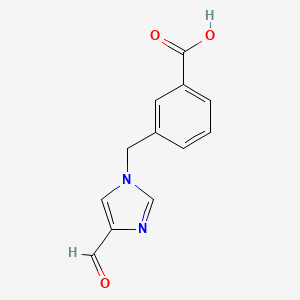
3-((4-Formyl-1H-imidazol-1-yl)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Formyl-1H-imidazol-1-yl)methyl)benzoic acid is an organic compound that features both an imidazole ring and a benzoic acid moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the benzoic acid moiety is a benzene ring substituted with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-((4-Formyl-1H-imidazol-1-yl)methyl)benzoic acid involves the condensation reaction between 1H-imidazole and 4-chloromethylbenzaldehyde. The reaction proceeds through the formation of an intermediate, which is then further processed to yield the target compound . The reaction conditions typically involve the use of organic solvents such as methanol or ethanol, and the reaction is carried out at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Formyl-1H-imidazol-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: The major product is 3-((4-Carboxy-1H-imidazol-1-yl)methyl)benzoic acid.
Reduction: The major product is 3-((4-Hydroxymethyl-1H-imidazol-1-yl)methyl)benzoic acid.
Substitution: The products vary depending on the substituent introduced to the imidazole ring.
Applications De Recherche Scientifique
3-((4-Formyl-1H-imidazol-1-yl)methyl)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s imidazole ring is similar to that found in histidine, making it useful in studying enzyme active sites and protein interactions.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant materials
Mécanisme D'action
The mechanism of action of 3-((4-Formyl-1H-imidazol-1-yl)methyl)benzoic acid depends on its specific application. In biological systems, the imidazole ring can interact with metal ions or participate in hydrogen bonding, influencing enzyme activity or receptor binding. The formyl group can also undergo chemical modifications, altering the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((1H-Imidazol-1-yl)methyl)benzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-((4-Methyl-1H-imidazol-1-yl)methyl)benzoic acid: The methyl group instead of the formyl group alters its chemical properties and reactivity.
Uniqueness
3-((4-Formyl-1H-imidazol-1-yl)methyl)benzoic acid is unique due to the presence of both the formyl group and the imidazole ring, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H10N2O3 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
3-[(4-formylimidazol-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C12H10N2O3/c15-7-11-6-14(8-13-11)5-9-2-1-3-10(4-9)12(16)17/h1-4,6-8H,5H2,(H,16,17) |
Clé InChI |
GCZAQVUESVADDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)CN2C=C(N=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[2.5]octane-5-sulfonyl chloride](/img/structure/B13645986.png)

![2-[4-(Methylsulfanyl)phenyl]propanal](/img/structure/B13645996.png)


![Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13646014.png)
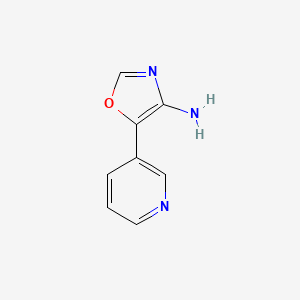
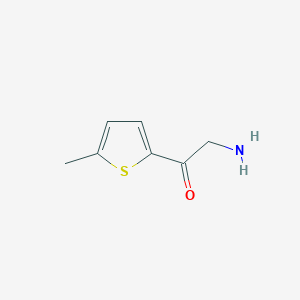
![(S)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13646033.png)
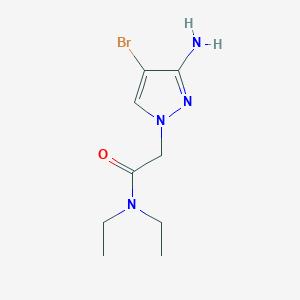
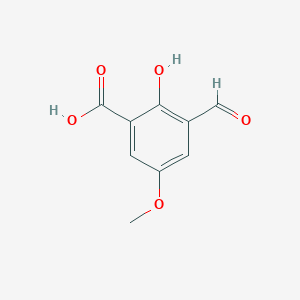
![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13646055.png)
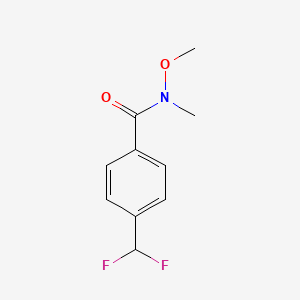
![tert-Butyl 2-(4-((4'-amino-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetate](/img/structure/B13646077.png)
